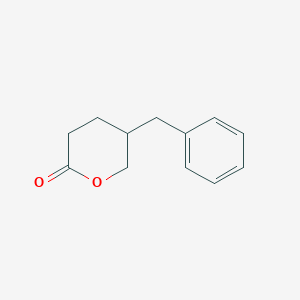

5-Benzyloxan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

10413-14-6 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-benzyloxan-2-one |

InChI |

InChI=1S/C12H14O2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

UZIJRUIEROQNJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OCC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Benzyloxy)pentan-2-one: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)pentan-2-one, a benzyloxy derivative of pentanone. Due to a notable scarcity of published research on this specific molecule, this document consolidates available chemical data and presents a potential synthesis pathway based on established organic chemistry principles. Furthermore, it explores the prospective biological significance of this compound by examining the known neuroprotective activities of structurally related ketones. This paper aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of 5-(Benzyloxy)pentan-2-one.

Chemical Structure and Properties

5-(Benzyloxy)pentan-2-one, with the IUPAC name 5-(phenylmethoxy)pentan-2-one, is an organic compound characterized by a pentanone backbone with a benzyloxy group at the 5-position.[1]

Chemical Structure:

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | PubChem[1] |

| Molecular Weight | 192.25 g/mol | PubChem[1] |

| IUPAC Name | 5-(phenylmethoxy)pentan-2-one | PubChem[1] |

| CAS Number | 13329-18-5 | PubChem[1] |

| Canonical SMILES | CC(=O)CCCOCC1=CC=CC=C1 | PubChem[1] |

| InChI Key | RLNOMTIXRVLMNC-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis Methodology

Proposed Synthesis of 5-(Benzyloxy)pentan-2-one:

The synthesis would likely proceed via a Williamson ether synthesis, a well-established method for forming ethers.

Reaction Scheme:

5-hydroxy-2-pentanone + Benzyl (B1604629) bromide → 5-(Benzyloxy)pentan-2-one + HBr

Experimental Protocol (Hypothetical):

-

Materials: 5-hydroxy-2-pentanone, benzyl bromide, a suitable base (e.g., sodium hydride or silver(I) oxide), and an appropriate aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).

-

Procedure:

-

To a solution of 5-hydroxy-2-pentanone in the chosen solvent, the base is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming an alkoxide.

-

Benzyl bromide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product can then be purified by column chromatography to yield pure 5-(Benzyloxy)pentan-2-one.

-

This protocol is based on general principles of organic synthesis and would require optimization for yield and purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 5-(Benzyloxy)pentan-2-one is currently lacking. However, the broader class of ketones has been shown to possess significant biological effects, particularly in the context of neuroprotection.

Studies have demonstrated that ketones can protect neurons from excitotoxicity, a process implicated in various neurological disorders.[2][3] One of the key mechanisms underlying this neuroprotective effect is the ability of ketones to reduce the production of reactive oxygen species (ROS) in mitochondria.[2][3] This is achieved by increasing the oxidation of NADH in the mitochondrial respiratory chain, which enhances mitochondrial respiration and reduces the generation of harmful free radicals.[2][3]

Given its ketone functional group, it is plausible that 5-(Benzyloxy)pentan-2-one could exhibit similar neuroprotective properties. The presence of the benzyloxy group may influence its lipophilicity and ability to cross the blood-brain barrier, potentially modulating its bioavailability and efficacy.

Hypothetical Neuroprotective Signaling Pathway of Ketones:

The following diagram illustrates a simplified, hypothetical signaling pathway for the neuroprotective effects of ketones based on available literature.

References

- 1. 5-(Benzyloxy)pentan-2-one | C12H16O2 | CID 281268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KETONES INHIBIT MITOCHONDRIAL PRODUCTION OF REACTIVE OXYGEN SPECIES PRODUCTION FOLLOWING GLUTAMATE EXCITOTOXICITY BY INCREASING NADH OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketones inhibit mitochondrial production of reactive oxygen species production following glutamate excitotoxicity by increasing NADH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Benzyloxan-2-one and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 5-benzyloxan-2-one and its derivatives. Due to the absence of a direct, one-step synthesis in surveyed literature, this document outlines plausible and scientifically sound multi-step methodologies based on established organic chemistry principles. The guide includes detailed, albeit generalized, experimental protocols, quantitative data from analogous syntheses, and visualizations of the synthetic pathways.

Introduction

This compound, a derivative of δ-valerolactone, represents a class of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The presence of the benzyl (B1604629) group at the 5-position introduces aromaticity and lipophilicity, which can significantly influence the molecule's biological activity and pharmacokinetic properties. This guide explores viable synthetic strategies for obtaining this target molecule and its analogs, providing a foundation for further research and development.

Synthetic Strategies

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. The first strategy involves the construction of a 5-hydroxy-5-phenylpentanoic acid precursor followed by lactonization. The second strategy utilizes a Reformatsky reaction to build the carbon skeleton.

Strategy 1: Friedel-Crafts Acylation, Reduction, and Lactonization

This three-step approach is a classical and reliable method for the synthesis of 5-aryl substituted lactones.

Overall Synthetic Pathway:

Caption: Friedel-Crafts acylation followed by reduction and lactonization.

2.1.1. Step 1: Friedel-Crafts Acylation of Benzene with Glutaric Anhydride

This step forms the key intermediate, 5-oxo-5-phenylpentanoic acid.

-

Reaction: Glutaric anhydride reacts with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 5-oxo-5-phenylpentanoic acid.

-

Experimental Protocol (General):

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane (B109758) or nitrobenzene), add glutaric anhydride.

-

Slowly add benzene to the mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture over crushed ice and an aqueous solution of a strong acid (e.g., HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

2.1.2. Step 2: Reduction of 5-Oxo-5-phenylpentanoic acid

The keto group of the intermediate is selectively reduced to a hydroxyl group.

-

Reaction: 5-Oxo-5-phenylpentanoic acid is reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to yield 5-hydroxy-5-phenylpentanoic acid.[1]

-

Experimental Protocol (General):

-

Dissolve 5-oxo-5-phenylpentanoic acid in a suitable solvent (e.g., methanol (B129727) or a mixture of THF and water).

-

Cool the solution to 0 °C and slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature for a few hours until the reduction is complete.[1]

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to decompose the excess borohydride.

-

Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

-

2.1.3. Step 3: Lactonization of 5-Hydroxy-5-phenylpentanoic acid

The final step involves the intramolecular cyclization of the hydroxy acid to form the δ-lactone.

-

Reaction: 5-Hydroxy-5-phenylpentanoic acid undergoes acid-catalyzed intramolecular esterification to form 5-phenyloxan-2-one (B11768661) (a close analog of the target molecule).

-

Experimental Protocol (General):

-

Dissolve 5-hydroxy-5-phenylpentanoic acid in a non-polar solvent that allows for azeotropic removal of water (e.g., toluene (B28343) or benzene).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting lactone by column chromatography or distillation.

-

Strategy 2: Reformatsky Reaction

The Reformatsky reaction provides an alternative for the formation of the β-hydroxy ester core structure, which can be elaborated to the target lactone.

Caption: Reformatsky reaction followed by reduction, hydrolysis, and lactonization.

-

Reaction: Benzaldehyde reacts with an α-haloester, such as ethyl γ-bromocrotonate, in the presence of zinc metal to form a β-hydroxy ester.[2][3]

-

Experimental Protocol (General):

-

Activate zinc dust by washing with dilute HCl, water, ethanol, and then ether, followed by drying under vacuum.

-

In a flask equipped with a reflux condenser, add the activated zinc and a crystal of iodine in an anhydrous solvent (e.g., benzene or THF).

-

Add a small amount of the ethyl γ-bromocrotonate to initiate the reaction.

-

Once the reaction starts, add a mixture of benzaldehyde and the remaining ethyl γ-bromocrotonate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

Cool the reaction and quench with dilute sulfuric acid.

-

Separate the organic layer, wash, dry, and concentrate it.

-

The resulting unsaturated hydroxy ester would then require reduction of the double bond (e.g., catalytic hydrogenation) and hydrolysis of the ester to the carboxylic acid, followed by lactonization as described in Strategy 1.

-

Quantitative Data

The following table summarizes typical yields for reactions analogous to the steps described above, as reported in the literature for similar substrates.

| Step | Reaction | Reagents | Typical Yield (%) | Reference |

| 1a | Friedel-Crafts Acylation | Glutaric anhydride, Fluorobenzene, AlCl₃ | Not specified | [1] |

| 2a | Reduction of Keto-acid | 5-(4-fluorophenyl)-5-oxopentanoic acid, NaBH₄ | Not specified | [1] |

| 3a | Lactonization | 5-(4-fluorophenyl)-5-hydroxypentanoic acid | Not specified | [1] |

Derivatives and Further Functionalization

The core structure of this compound can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Aromatic Ring Substitution: By starting with substituted benzenes in the Friedel-Crafts acylation or substituted benzaldehydes in the Reformatsky reaction, a variety of substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced on the phenyl ring.

-

Lactone Ring Modification: The lactone ring itself can be a target for further reactions, such as α-alkylation or functionalization at other positions, although these transformations can be challenging.

Biological Context and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, related lactone-containing compounds have shown a wide range of biological activities. For instance, some γ- and δ-lactones exhibit antimicrobial, antifungal, and cytotoxic properties. The introduction of a benzyl group could modulate these activities or introduce new ones.

Should a derivative of this compound be identified as a modulator of a specific biological pathway, a diagram illustrating its mechanism of action would be constructed. For example, if a compound were found to be an inhibitor of a particular enzyme, the following diagram could represent this interaction.

Caption: General representation of enzyme inhibition.

Conclusion

This technical guide outlines robust and feasible synthetic strategies for the preparation of this compound and its derivatives. While direct synthesis protocols are not currently published, the presented multi-step approaches, based on well-established organic reactions, provide a solid framework for researchers to produce these compounds for further investigation. The exploration of the biological activities of this class of molecules is a promising area for future research in drug discovery and development.

References

5-Benzyloxan-2-one CAS number and IUPAC name

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-(Benzyloxy)pentan-2-one, a ketone of interest in organic synthesis and potential pharmaceutical applications. Key identifiers, physicochemical properties, and a detailed synthesis protocol are presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and utilization of this compound.

Chemical Identification and Properties

5-(Benzyloxy)pentan-2-one, a benzyloxy derivative of pentan-2-one, is a chemical compound with potential applications in various research and development sectors.

| Identifier | Value | Reference |

| IUPAC Name | 5-(phenylmethoxy)pentan-2-one | [1] |

| CAS Number | 13329-18-5 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

A summary of its computed physicochemical properties is provided in the table below.

| Property | Value | Reference |

| XLogP3 | 2.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 5 | |

| Exact Mass | 192.115029749 g/mol | [1] |

| Monoisotopic Mass | 192.115029749 g/mol | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Heavy Atom Count | 14 | |

| Complexity | 160 | [1] |

Synthesis Protocol

Hypothetical Experimental Protocol:

-

Step 1: Deprotonation. To a solution of 5-hydroxypentan-2-one in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added at 0 °C to form the corresponding alkoxide.

-

Step 2: Benzylation. Benzyl (B1604629) bromide is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography.

-

Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield 5-(benzyloxy)pentan-2-one.

Potential Applications in Research and Drug Development

While specific biological activities for 5-(Benzyloxy)pentan-2-one are not extensively documented in the public domain, compounds containing the benzyloxy and ketone moieties are of interest in medicinal chemistry. The benzyloxy group can serve as a protecting group or as a pharmacophoric element that interacts with biological targets. Ketones are versatile functional groups that can participate in various chemical transformations and may be involved in binding to receptor sites. Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.

Logical Workflow for Synthesis

The logical workflow for the proposed synthesis of 5-(Benzyloxy)pentan-2-one is depicted in the following diagram.

Caption: Synthesis workflow for 5-(Benzyloxy)pentan-2-one.

References

A Technical Guide to the Spectroscopic Characterization of 5-Benzyloxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the spectroscopic characterization of 5-Benzyloxan-2-one. Due to the absence of publicly available experimental data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may be working with or synthesizing similar molecules.

Introduction

This compound, systematically named 5-(benzyloxy)tetrahydro-2H-pyran-2-one, is a derivative of δ-valerolactone. Its structure incorporates a lactone ring, which is a common motif in many biologically active compounds, and a benzyloxy substituent. The spectroscopic characterization of such molecules is crucial for confirming their identity, purity, and structure, which are essential steps in chemical synthesis and drug development. This guide outlines the expected spectroscopic data for this compound and provides standardized methodologies for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H3 (α to C=O) | 2.5 - 2.8 | m | 2H | |

| H4 | 1.9 - 2.2 | m | 2H | |

| H5 (CH-O-Bn) | 4.0 - 4.3 | m | 1H | |

| H6 (CH₂-O-lactone) | 4.3 - 4.6 | m | 2H | |

| Benzylic CH₂ | 4.6 - 4.8 | s | 2H | |

| Aromatic CH | 7.2 - 7.4 | m | 5H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon Position | Chemical Shift (ppm) |

| C2 (C=O) | 170 - 175 |

| C3 | 28 - 32 |

| C4 | 25 - 30 |

| C5 | 75 - 80 |

| C6 | 65 - 70 |

| Benzylic CH₂ | 70 - 75 |

| Aromatic C (quaternary) | 137 - 139 |

| Aromatic CH | 127 - 129 |

Predicted IR Data

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | 1730 - 1750 | Strong |

| C-O-C (ether and ester) | 1050 - 1250 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments for this compound Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 206 | [M]⁺• (Molecular Ion) |

| 115 | [M - C₇H₇O]⁺ |

| 108 | [C₇H₈O]⁺• (Benzyloxy radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the purified compound would be dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) would be used. For ¹³C NMR, a proton-decoupled pulse sequence would be employed with a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound (if liquid) would be placed between two sodium chloride or potassium bromide plates. If the compound is a solid, a thin film could be cast from a volatile solvent, or a potassium bromide (KBr) pellet would be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol (B129727) or dichloromethane (B109758) would be introduced into the instrument, typically via a direct insertion probe or a gas chromatograph. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range appropriate for the expected molecular weight, for instance, from m/z 40 to 400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Conclusion

An In-depth Technical Guide to 5-Benzyl-tetrahydropyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The compound 5-Benzyloxan-2-one, more systematically named 5-benzyl-tetrahydropyran-2-one, belongs to the δ-lactone class of organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis methodologies, and potential biological activities, based on available scientific literature. Due to the limited direct research on this specific molecule, data from related structures, particularly δ-lactones and tetrahydropyran (B127337) derivatives, are included to provide a broader context and potential insights.

Physical and Chemical Properties

| Property | Tetrahydro-2H-pyran-2-one (δ-Valerolactone) | Benzyl (B1604629) tetrahydropyran | 5-Benzyl-tetrahydropyran-2-one (Estimated) |

| Molecular Formula | C₅H₈O₂[1] | C₁₂H₁₆O[2] | C₁₂H₁₄O₂ |

| Molecular Weight | 100.12 g/mol [1] | 176.25 g/mol [2] | 190.24 g/mol |

| Boiling Point | 88 °C (lit.)[3] | 267.31 °C (est.)[4] | Likely between 250-300 °C |

| Flash Point | 4°F (for tetrahydropyran)[5] | 232.00 °F (est.)[4] | Likely > 200 °F |

| Solubility | Soluble in water[5] | Insoluble in water (est.) | Likely sparingly soluble in water, soluble in organic solvents |

| CAS Number | 542-28-9[1] | 60466-73-1[2] | Not available |

Experimental Protocols: Synthesis of δ-Lactones

While a specific, detailed protocol for the synthesis of 5-benzyl-tetrahydropyran-2-one is not documented in the reviewed literature, a general methodology for the synthesis of δ-lactones involves the cyclization of corresponding 5-hydroxyalkanoic acids. One common method is the Baeyer-Villiger oxidation of a corresponding cyclic ketone.

General Procedure for Baeyer-Villiger Oxidation:

This method would involve the oxidation of 2-benzylcyclopentanone (B1335393) to yield 5-benzyl-tetrahydropyran-2-one.

-

Reactants: 2-benzylcyclopentanone, a peroxy acid (e.g., m-chloroperoxybenzoic acid - mCPBA) or hydrogen peroxide with a Lewis acid catalyst.[6]

-

Solvent: A suitable aprotic solvent such as dichloromethane (B109758) or chloroform.

-

Procedure: The cyclic ketone is dissolved in the solvent and cooled in an ice bath. The oxidizing agent is then added portion-wise, and the reaction is stirred at a low temperature, gradually warming to room temperature.

-

Workup: The reaction mixture is typically quenched with a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess peroxide, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and the solvent evaporated to yield the crude lactone, which can be purified by chromatography.

DOT Script for General Synthesis Workflow:

References

- 1. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]

- 2. Benzyl tetrahydropyran | C12H16O | CID 12284886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. benzyl tetrahydropyran, 60466-73-1 [thegoodscentscompany.com]

- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, the oxazinone core, particularly derivatives of 5-benzyloxan-2-one and related benzoxazinones, has emerged as a promising pharmacophore. This technical guide synthesizes the current understanding of the biological activities of these compounds, offering an in-depth resource for researchers, scientists, and professionals in drug development. The focus is on their significant anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity: A Multifaceted Approach to Taming Malignancy

Derivatives of the oxazinone and benzoxazinone (B8607429) core have demonstrated significant cytotoxic activity against a range of human cancer cell lines. This activity is often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and microtubule dynamics.

A noteworthy study on oxazinonaphthalene-3-one analogs revealed their potential as tubulin inhibitors. Several synthesized compounds exhibited significant to moderate cytotoxic activity against four human cancer cell lines: A2780 (ovarian carcinoma), A2780/RCIS (cisplatin-resistant ovarian carcinoma), MCF-7 (breast cancer), and MCF-7/MX (mitoxantrone-resistant breast cancer).[1][2] Notably, compounds featuring a trimethoxyphenyl group demonstrated the most potent antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM.[1][2]

Further investigations into the mechanism of action showed that the most cytotoxic compounds induced cell cycle arrest at the G2/M phase.[1][2] This disruption of the cell cycle is a hallmark of agents that interfere with microtubule polymerization. Indeed, the most potent compound was found to inhibit tubulin polymerization in a dose-dependent manner.[2] Molecular docking studies have further elucidated the potential binding modes of these compounds within the colchicine-binding site of tubulin.[2]

Another study on benzoxazinone derivatives highlighted their ability to induce apoptosis.[3] Several derivatives exhibited significant antiproliferative activity (less than 10 μM) against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-29 (colon cancer) cell lines.[3] The most effective compounds demonstrated a high selectivity index, ranging from approximately 5 to 12-fold, indicating a greater effect on cancer cells compared to normal human fibroblasts (WI-38).[3] Mechanistically, these compounds were shown to increase the expression of p53 and caspase-3, key regulators of apoptosis, by approximately 6 to 8-fold.[3] Concurrently, they caused a significant reduction (around 60%) in the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), proteins essential for DNA replication and cell cycle progression.[3]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activities of representative oxazinone and benzoxazinone derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazinonaphthalene-3-one | 4d | A2780 | 4.47 - 52.8 | [1][2] |

| Oxazinonaphthalene-3-one | 5c | A2780 | 4.47 - 52.8 | [1][2] |

| Oxazinonaphthalene-3-one | 5g | A2780 | 4.47 - 20.81 | [1][2] |

| Benzoxazinone | 3 | HepG2, MCF-7, HCT-29 | < 10 | [3] |

| Benzoxazinone | 7 | HepG2, MCF-7, HCT-29 | < 10 | [3] |

| Benzoxazinone | 8 | HepG2, MCF-7, HCT-29 | < 10 | [3] |

| Benzoxazinone | 10 | HepG2, MCF-7, HCT-29 | < 10 | [3] |

| Benzoxazinone | 13 | HepG2, MCF-7, HCT-29 | < 10 | [3] |

| Benzoxazinone | 15 | HepG2, MCF-7, HCT-29 | < 10 | [3] |

| 5(4H)-Oxazolone-based-sulfonamide | 9b | HepG2 | 8.53 (µg/mL) | [4] |

| 5(4H)-Oxazolone-based-sulfonamide | 9f | HepG2 | 6.39 (µg/mL) | [4] |

Experimental Protocols: Anticancer Activity Assessment

The evaluation of anticancer activity for these compounds typically involves a series of well-established in vitro assays.

1. Cell Viability and Cytotoxicity Assay (MTT Assay):

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1][2]

2. Cell Cycle Analysis by Flow Cytometry:

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period. Subsequently, both adherent and floating cells are collected.

-

Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1][2]

3. Apoptosis and Gene Expression Analysis:

To investigate the induction of programmed cell death, various molecular biology techniques are employed.

-

Hoechst 33258 Staining: This fluorescent stain binds to DNA and is used to visualize nuclear morphology. Apoptotic cells often exhibit condensed or fragmented nuclei.[5]

-

Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by PI).[5]

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis (e.g., p53, caspases) and cell cycle regulation (e.g., cdk1, topoisomerase II).[3][5]

Visualizing the Anticancer Mechanisms

The following diagrams illustrate the key experimental workflows and a generalized signaling pathway for the anticancer activity of oxazinone derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The versatility of the oxazinone scaffold extends to antimicrobial activity. Various derivatives have shown efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.

For instance, a series of 5(4H)-oxazolone-based sulfonamides were synthesized and evaluated for their antibacterial and antifungal activities.[4] Several of these compounds exhibited promising antibacterial activity, with some being particularly effective against both Gram-positive and Gram-negative bacteria.[4] Furthermore, certain derivatives displayed potent antifungal activity.[4] Interestingly, the most potent antibacterial compounds were also found to possess anti-virulence properties, reducing biofilm formation and the production of virulence factors in Pseudomonas aeruginosa and Staphylococcus aureus.[4] In silico studies suggest that this anti-virulence activity may be due to the inhibition of quorum sensing, a bacterial communication system that regulates virulence.[4]

Another study focused on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which demonstrated broad-spectrum antibacterial and antifungal activity.[6][7] Many of these derivatives were more potent than the standard drugs ampicillin (B1664943) and streptomycin (B1217042) against several bacterial pathogens.[6] The structure-activity relationship analysis revealed that the nature and position of substituents on the benzylidene ring significantly influenced the antimicrobial potency.[6] Molecular docking studies suggested that the antibacterial mechanism may involve the inhibition of MurB, an enzyme essential for peptidoglycan biosynthesis, while the antifungal activity could be attributed to the inhibition of CYP51 (14α-lanosterol demethylase), a key enzyme in fungal ergosterol (B1671047) biosynthesis.[6][7]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative thiazolidinone derivatives.

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |

| 7 | Various Bacteria | 43.3 - 86.7 | 86.7 - 173.4 | [6] |

| 9 | Various Bacteria | 125.4 - 344.8 | 250.7 - 689.6 | [6] |

| 12 | MRSA, E. coli, P. aeruginosa | 29.8 - 433.5 | 59.6 - 867.0 | [6] |

| 15 | MRSA, E. coli, P. aeruginosa | 29.8 - 433.5 | 59.6 - 867.0 | [6] |

| 10 | MRSA, E. coli, P. aeruginosa | 29.8 - 433.5 | 59.6 - 867.0 | [6] |

Experimental Protocols: Antimicrobial Activity Assessment

The antimicrobial potential of these compounds is typically determined using standard microbiological techniques.

1. Broth Microdilution Method (MIC Determination):

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[6]

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Subculturing: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the test compound.

-

Incubation: The agar plates are incubated to allow for the growth of any surviving microorganisms.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[6]

3. Anti-Biofilm Assay:

This assay evaluates the ability of a compound to inhibit the formation of biofilms, which are structured communities of microorganisms that are often more resistant to antimicrobial agents.

-

Biofilm Formation: Microorganisms are allowed to form biofilms in the wells of a microtiter plate in the presence of sub-MIC concentrations of the test compounds.

-

Staining: After an incubation period, the planktonic (free-floating) cells are removed, and the adherent biofilm is stained with a dye such as crystal violet.

-

Quantification: The stained biofilm is then solubilized, and the absorbance is measured to quantify the amount of biofilm formed. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.[4]

Visualizing the Antimicrobial Mechanisms

The following diagrams illustrate the experimental workflow for antimicrobial screening and a generalized depiction of the potential targets for these compounds.

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of this compound and related oxazinone and benzoxazinone scaffolds in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for the development of novel therapeutics. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their rational design and clinical translation. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this versatile class of heterocyclic compounds.

References

- 1. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides [mdpi.com]

- 5. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of 5-Benzyl-4-thiazolinone Derivatives as Influenza Neuraminidase Inhibitors

Introduction

Influenza remains a significant global health concern due to the high mutability of the virus, which often leads to drug resistance. As a result, there is a continuous need to discover and develop novel antiviral agents. Influenza neuraminidase (NA) is a critical enzyme for the virus, as it facilitates the release of newly formed virus particles from infected cells, making it a prime target for antiviral drugs. In recent years, in silico modeling and molecular docking have become indispensable tools in the rational design and discovery of new NA inhibitors. These computational techniques offer a time- and cost-effective approach to screen large libraries of compounds and to understand the molecular interactions that govern their inhibitory activity.[1]

This technical guide provides a comprehensive overview of the in silico modeling and docking studies performed on a series of 5-benzyl-4-thiazolinone derivatives as potential influenza neuraminidase inhibitors. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational methods for the discovery of novel antiviral agents.

Computational Chemistry Methodologies

A variety of computational methods are employed to investigate the potential of 5-benzyl-4-thiazolinone derivatives as influenza NA inhibitors. These include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2][3][4][5] Both 2D and 3D-QSAR models have been developed for 5-benzyl-4-thiazolinone derivatives to predict their anti-influenza activity.[1][2][6]

-

2D-QSAR: These models are based on molecular descriptors that are calculated from the 2D representation of the molecules. For the 5-benzyl-4-thiazolinone series, models were constructed using Genetic Function Approximation-Multi-Linear Regression (GFA-MLR) and subsequent Artificial Neural Network (GFA-ANN) analysis.[1]

-

3D-QSAR: These models consider the 3D conformation of the molecules and are generally more predictive than 2D-QSAR models. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the two most common 3D-QSAR methods used for this class of compounds.[1][6]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, the 5-benzyl-4-thiazolinone derivatives in the active site of influenza neuraminidase.[7][8][9][10][11] This method helps to elucidate the binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory activity.

ADMET prediction is a crucial step in early-stage drug discovery that helps to assess the drug-like properties of a compound. These predictions evaluate various pharmacokinetic and toxicological properties to identify candidates with a higher probability of success in clinical trials.

Experimental Protocols

This section provides a detailed description of the methodologies used in the in silico studies of 5-benzyl-4-thiazolinone derivatives.

A dataset of 48 5-benzyl-4-thiazolinone derivatives with reported inhibitory activities (IC50) against influenza (H1N1) neuraminidase was used for the QSAR studies. The IC50 values were converted to a logarithmic scale (pIC50) to ensure a normal distribution of the data. The dataset was divided into a training set of 35 molecules and a test set of 13 molecules.[1]

The 3D structures of the 5-benzyl-4-thiazolinone derivatives were built and energy minimized using a suitable force field, such as Amber12: EHT. The crystal structure of the target protein, influenza neuraminidase (pH1N1), was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules and co-crystallized ligands, and adding hydrogen atoms.

Molecular docking simulations were performed using software such as AutoDock Vina. The docking site was defined based on the active site residues of the neuraminidase enzyme. The docking protocol was validated by redocking the co-crystallized ligand into the active site and ensuring that the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose was less than 2.0 Å.[12]

Data Presentation

The quantitative data from the QSAR and molecular docking studies are summarized in the tables below for easy comparison.

Table 1: Statistical Parameters of the 2D and 3D-QSAR Models [1]

| Model | R² (training set) | Q² |

| GFA-MLR | 0.8414 | 0.7680 |

| GFA-ANN | 0.8754 | 0.8753 |

| CoMFA_ES | 0.9030 | 0.5390 |

| CoMSIA_EA | 0.880 | 0.547 |

Table 2: Docking Scores and Key Interacting Residues for Lead Compounds [1]

| Compound | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions |

| Molecule 11 | - | TRP178, ARG152, ARG292, ARG371, TYR406 |

| Zanamivir (Standard) | - | Not specified in the provided text |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes and workflows involved in the in silico drug discovery process for 5-benzyl-4-thiazolinone derivatives.

Conclusion

The in silico modeling and docking studies of 5-benzyl-4-thiazolinone derivatives have provided valuable insights into their potential as influenza neuraminidase inhibitors. The developed QSAR models have demonstrated good predictive ability, and molecular docking has revealed the key interactions responsible for their inhibitory activity. Several lead compounds with high predicted activity and favorable ADMET properties have been identified, warranting further investigation through synthesis and in vitro biological evaluation.[1] This work highlights the power of computational chemistry in accelerating the discovery of novel antiviral agents.

References

- 1. In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active 4-thiazolidinones: a review of QSAR studies and QSAR modeling of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 3D-QSAR Studies on Thiazolidin-4-one S1P1 Receptor Agonists by CoMFA and CoMSIA [mdpi.com]

- 7. Molecular Docking of Potential Inhibitors for Influenza H7N9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. healthdisgroup.us [healthdisgroup.us]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpsi.org [ijpsi.org]

- 12. tandfonline.com [tandfonline.com]

Navigating the Uncharted: A Technical Guide to the Handling, Storage, and Safety of 5-Benzyloxan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 5-Benzyloxan-2-one is publicly available at the time of this publication. This guide is therefore based on established best practices for the handling of novel research chemicals, and on the known hazards of structurally similar compounds containing ketone and benzyl (B1604629) ether functional groups. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel. A thorough risk assessment should be performed before commencing any work with this compound.

Introduction

This compound is a chemical compound of interest in various research and development sectors. As a novel or research-stage molecule, comprehensive safety and handling data are not yet fully established. This technical guide aims to provide a framework for its safe handling, storage, and use by extrapolating from general chemical safety principles and the known properties of its constituent functional groups: a ketone and a benzyl ether. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a precautionary approach is mandatory. The primary potential hazards are associated with the chemical's functional groups.

-

Ketones: Generally, ketones are flammable and can be irritating to the eyes, skin, and respiratory system. Some ketones can also have narcotic effects at high concentrations.

-

Benzyl Ethers: Benzyl ethers are typically stable but can form explosive peroxides upon prolonged exposure to air and light. They may also cause skin and eye irritation.

A thorough risk assessment is the first and most critical step before handling this compound.[1][2][3][4] This involves identifying the hazards, evaluating the potential for exposure, and implementing control measures to minimize risk.

Table 1: Inferred Hazard Profile of this compound

| Hazard Classification | Potential Effects | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown; assume to be harmful. | Avoid ingestion, skin contact, and inhalation of dust or vapors. |

| Skin Corrosion/Irritation | Potential for irritation based on functional groups. | Wear appropriate protective gloves and clothing.[5] |

| Serious Eye Damage/Irritation | Potential for irritation. | Wear chemical safety goggles or a face shield.[5] |

| Respiratory Sensitization | Unknown. | Work in a well-ventilated area, preferably a chemical fume hood.[6] |

| Flammability | Potential to be a combustible solid. | Keep away from heat, sparks, and open flames. |

| Peroxide Formation | Potential for peroxide formation upon storage. | Date containers upon receipt and opening; test for peroxides periodically. |

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to standard laboratory safety protocols to minimize exposure.[6][7][8][9][10]

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6][11]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.[6][8]

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles or Face Shield | ANSI Z87.1 certified. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable. Check manufacturer's compatibility charts. |

| Body | Laboratory Coat | Flame-retardant material. |

| Respiratory | Respirator (if necessary) | A NIOSH-approved respirator may be required for operations with high potential for aerosol generation. |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent the formation of hazardous byproducts.[12][13][14][15]

Table 3: Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place. | To minimize degradation and potential peroxide formation. |

| Light | Protect from light. | To prevent light-catalyzed degradation and peroxide formation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and peroxide formation. |

| Container | Tightly sealed, appropriate container. | To prevent contamination and leakage. |

| Incompatibilities | Segregate from strong oxidizing agents, acids, and bases. | To avoid potentially vigorous or explosive reactions. |

| Labeling | Clearly label with the chemical name, date received, and date opened. | For proper identification and tracking of shelf life. |

Experimental Protocols: A General Framework

While specific experimental protocols will vary, the following provides a general workflow for the safe use of this compound in a laboratory setting.

Preparation

-

Risk Assessment: Conduct a detailed risk assessment for the specific experiment.

-

Information Review: Review all available safety information for all chemicals to be used.

-

PPE and Engineering Controls: Ensure all necessary PPE is available and that engineering controls (e.g., fume hood) are functioning correctly.

-

Emergency Plan: Have a clear plan for handling spills or accidental exposures.

Execution

-

Weighing and Transfer: Conduct all weighing and transfers of solid this compound in a fume hood to minimize inhalation exposure.

-

Dissolution: If dissolving, add the solid to the solvent slowly and with stirring.

-

Reaction: Perform the reaction in a well-contained apparatus within a fume hood.

-

Work-up: Conduct all extraction and purification steps in a fume hood.

Waste Disposal

-

Segregation: Segregate waste containing this compound from other waste streams.

-

Labeling: Clearly label all waste containers.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizations

Diagram 1: General Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of a research chemical.

Diagram 2: Decision Tree for Storage of this compound

Caption: A decision-making process for the proper storage of this compound.

References

- 1. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]

- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 4. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchchemshub.com [researchchemshub.com]

- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 8. quora.com [quora.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. kalstein.eu [kalstein.eu]

- 11. wilcoprime.com [wilcoprime.com]

- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 13. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 14. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 15. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]

The Rising Profile of Benzoxazolin-2-ones: A Comprehensive Review for Drug Discovery

A deep dive into the synthesis, biological activity, and therapeutic potential of benzoxazolin-2-one containing structures, offering a guide for researchers and drug development professionals.

The benzoxazolin-2-one scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of this versatile core, focusing on its synthesis, antimicrobial, and anticancer properties. Quantitative data from key studies are summarized for comparative analysis, detailed experimental protocols are provided for reproducibility, and crucial signaling pathways are visualized to illuminate mechanisms of action.

Synthetic Strategies for Benzoxazolin-2-one Derivatives

The synthesis of the benzoxazolin-2-one core and its derivatives has been approached through various methodologies. A common and straightforward method involves the reaction of o-aminophenols with urea (B33335) or phosgene (B1210022) equivalents. Further functionalization, primarily at the N-3 and C-6 positions, has led to a diverse library of compounds with enhanced biological activities.

General Synthesis of 3-Substituted Benzoxazolin-2-ones

A prevalent synthetic route to introduce substituents at the 3-position involves the initial formation of the benzoxazolin-2-one ring, followed by N-alkylation or N-acylation. For instance, the reaction of 2-benzoxazolinone (B145934) with various electrophiles under basic conditions affords a wide range of 3-substituted derivatives.[1]

Experimental Protocol: Synthesis of Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate [2]

A mixture of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (11.28 g, 54 mmol), methanol (B129727) (300 mL), and concentrated H₂SO₄ (1 mL) is heated under reflux for 8 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is then dissolved in ethyl acetate (B1210297) (200 mL), washed with a saturated NaHCO₃ solution (3 x 50 mL) and brine (50 mL), and dried over anhydrous Na₂SO₄. The solvent is evaporated to yield the crude product, which is then purified by recrystallization from a mixture of ethyl acetate and hexane.[2]

General Synthesis of 6-Acyl-3-Substituted Benzoxazolin-2-ones

Functionalization at the 6-position, often through Friedel-Crafts acylation, provides another avenue for structural diversification and modulation of biological activity. These 6-acyl derivatives can then be further modified at the 3-position.

Experimental Protocol: Synthesis of 6-Acyl-2-benzoxazolinones [3]

2-Benzoxazolinone or its 5-substituted derivatives are reacted with an appropriate carboxylic acid in polyphosphoric acid (PPA). The reaction mixture is heated, and upon completion, poured into ice water to precipitate the product. The crude product is then filtered, washed, and recrystallized to yield the desired 6-acyl-2-benzoxazolinone.[3]

Antimicrobial Activity of Benzoxazolin-2-one Derivatives

A significant body of research has highlighted the potential of benzoxazolin-2-one derivatives as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][4][5][6] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected benzoxazolin-2-one derivatives from a representative study.[2][6]

| Compound ID | Structure | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| A | 3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-one | S. aureus | 15.6 | 31.2 |

| B. subtilis | 7.8 | 15.6 | ||

| E. coli | 15.6 | 31.2 | ||

| S. Enteritidis | 31.2 | 62.5 | ||

| B | N'-(3-Chlorobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | S. aureus | 7.8 | 15.6 |

| B. subtilis | 3.9 | 7.8 | ||

| E. coli | 7.8 | 15.6 | ||

| S. Enteritidis | 15.6 | 31.2 | ||

| C | N'-(Furan-2-ylmethylene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | S. aureus | 15.6 | 31.2 |

| B. subtilis | 7.8 | 15.6 | ||

| E. coli | 15.6 | 31.2 | ||

| S. Enteritidis | 31.2 | 62.5 | ||

| D | N'-(5-Nitro-2-furfurylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide | S. aureus | 7.8 | 15.6 |

| B. subtilis | 3.9 | 7.8 | ||

| E. coli | 7.8 | 15.6 | ||

| S. Enteritidis | 15.6 | 31.2 |

Experimental Protocol: Determination of MIC and MBC

The antimicrobial susceptibility of the synthesized compounds is determined using the broth microdilution method.[4][7]

-

Inoculum Preparation: Bacterial strains are cultured overnight, and the turbidity of the suspension is adjusted to the 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto Mueller-Hinton agar (B569324) plates. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[7]

Anticancer Activity of Benzoxazolin-2-one Derivatives

Benzoxazolin-2-one derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[8][9] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, and the induction of apoptosis.

Quantitative Anticancer Data

The following table presents the in vitro anticancer activity (IC₅₀ values) of representative benzoxazolin-2-one derivatives against different cancer cell lines.[8][9]

| Compound ID | Structure | Cell Line | IC₅₀ (µM) |

| E | A benzoxazole (B165842) derivative | HepG2 (Liver Cancer) | 10.50 |

| MCF-7 (Breast Cancer) | 15.21 | ||

| F | A 2-methoxy phenyl substituted benzoxazole | HepG2 (Liver Cancer) | 3.95 |

| MCF-7 (Breast Cancer) | 4.05 | ||

| G | A 2,6-dimethyl phenyl substituted benzoxazole | HepG2 (Liver Cancer) | 10.73 |

| MCF-7 (Breast Cancer) | 5.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of benzoxazolin-2-one derivatives is crucial for their development as therapeutic agents. Key pathways identified include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.

VEGFR-2 Inhibition Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12] Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. Certain benzoxazole derivatives have been shown to be potent inhibitors of VEGFR-2.[8][9]

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazolin-2-one derivatives.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Benzoxazole derivatives have been shown to induce apoptosis through the modulation of key regulatory proteins such as Bax and Bcl-2.[8][13] An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the activation of caspases and subsequent cell death.[13]

Caption: Induction of apoptosis by benzoxazolin-2-one derivatives via modulation of Bax and Bcl-2.

Conclusion

The benzoxazolin-2-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed potent antimicrobial and anticancer activities. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological properties. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing potency, selectivity, and pharmacokinetic profiles. The elucidation of their mechanisms of action, particularly the identification of specific molecular targets and signaling pathways, will be instrumental in advancing these promising compounds from the laboratory to clinical applications. This in-depth guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of benzoxazolin-2-one containing structures.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [ouci.dntb.gov.ua]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. researchgate.net [researchgate.net]

- 7. qlaboratories.com [qlaboratories.com]

- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5-Benzyloxan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the asymmetric synthesis of chiral 5-benzyloxan-2-one, a valuable building block in medicinal chemistry and drug development. The described method utilizes a highly efficient and enantioselective catalytic hydrogenation of a δ-keto ester, followed by spontaneous lactonization. This approach offers high yields and excellent stereocontrol, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Introduction

Chiral δ-lactones, such as this compound, are important structural motifs found in a variety of natural products and pharmacologically active compounds. Their stereochemistry often plays a crucial role in their biological activity. Consequently, the development of robust and efficient methods for their enantioselective synthesis is of significant interest to the scientific community. The protocol outlined below is based on the well-established methodology of asymmetric hydrogenation of ketoesters, which has been successfully applied to the synthesis of a wide range of chiral lactones with high enantiopurity.[1][2]

The key transformation in this synthetic route is the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. This is achieved using a chiral catalyst, which creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Subsequent intramolecular cyclization (lactonization) of the resulting hydroxy ester proceeds stereospecifically to afford the desired chiral δ-lactone.

Overall Synthetic Strategy

The synthesis of chiral this compound is accomplished in two main steps from a readily available δ-keto ester precursor. The overall workflow is depicted in the diagram below.

Caption: Experimental workflow for the asymmetric synthesis of chiral this compound.

Key Reaction Mechanism: Asymmetric Hydrogenation

The enantioselectivity of the synthesis is determined in the asymmetric hydrogenation step. A widely used and highly effective catalyst for this transformation is a Ruthenium complex with a chiral diamine ligand, such as RuCl2--INVALID-LINK--. The proposed catalytic cycle involves the coordination of the ketoester to the chiral ruthenium hydride species, followed by the stereoselective transfer of a hydride to the carbonyl carbon.

Caption: Simplified catalytic cycle for the asymmetric hydrogenation of a δ-keto ester.

Experimental Protocols

Materials and Equipment

-

Starting Material: Ethyl 5-oxo-6-phenylhexanoate

-

Catalyst: RuCl2--INVALID-LINK-- (or similar chiral Ru or Ir catalyst)

-

Solvent: Anhydrous methanol (MeOH)

-

Hydrogen Source: High-purity hydrogen gas (H₂)

-

Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker), standard laboratory glassware, rotary evaporator, silica (B1680970) gel for column chromatography, NMR spectrometer, chiral HPLC system, polarimeter.

Protocol 1: Asymmetric Hydrogenation and Lactonization

-

Reactor Preparation: Ensure the high-pressure hydrogenation reactor is clean, dry, and has been purged with an inert gas (e.g., argon or nitrogen).

-

Charging the Reactor: To the reactor vessel, add ethyl 5-oxo-6-phenylhexanoate (1.0 eq).

-

Catalyst Addition: In a separate vial, dissolve the chiral ruthenium catalyst (0.005 - 0.01 eq) in anhydrous methanol. Transfer the catalyst solution to the reactor vessel.

-

Solvent Addition: Add a sufficient volume of anhydrous methanol to the reactor to achieve a substrate concentration of 0.1-0.5 M.

-

Sealing and Purging: Seal the reactor and purge several times with hydrogen gas to remove any residual air.

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots (after safely depressurizing and purging the reactor) and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, which is the chiral this compound, is obtained as an oil.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Analysis: Characterize the purified product by NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis. Measure the optical rotation using a polarimeter.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of chiral this compound based on literature precedents for similar transformations.[1][3]

| Parameter | Value | Method of Determination |

| Substrate | Ethyl 5-oxo-6-phenylhexanoate | - |

| Catalyst Loading | 0.5 mol% | - |

| Hydrogen Pressure | 20 atm | - |

| Reaction Temperature | 50 °C | - |

| Reaction Time | 18 hours | TLC, GC-MS |

| Isolated Yield | 85 - 95% | Gravimetric |

| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |

| Optical Rotation | Specific value depends on the enantiomer | Polarimetry |

Troubleshooting and Safety Precautions

-

Low Yield:

-

Ensure the catalyst is active and has not been deactivated by exposure to air or impurities.

-

Use high-purity, anhydrous solvents.

-

Ensure the hydrogenation reactor is properly sealed to maintain pressure.

-

-

Low Enantioselectivity:

-

Verify the purity and integrity of the chiral catalyst.

-

Optimize the reaction temperature and pressure, as these can influence enantioselectivity.

-

Screen different chiral catalysts and solvents if necessary.

-

-

Safety:

-

High-pressure hydrogenation should only be performed by trained personnel in a well-ventilated fume hood and behind a safety shield.

-

Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

References

- 1. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of Chiral Oxazolidin-2-ones in Natural Product Synthesis: Applications and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for stereochemically pure and complex molecules, particularly in the realm of natural product synthesis and drug discovery, has led to the development of a robust toolbox of chiral building blocks and auxiliaries. Among these, chiral oxazolidin-2-ones have emerged as exceptionally versatile and powerful tools. Their rigid heterocyclic framework provides a predictable and effective platform for controlling stereochemistry in a wide array of chemical transformations, most notably in asymmetric aldol (B89426) reactions. This application note delves into the utility of substituted oxazolidin-2-ones in the synthesis of bioactive natural products and pharmaceuticals, with a focus on detailed experimental protocols and workflow visualizations.

Application Notes:

Chiral oxazolidin-2-ones, often referred to as Evans auxiliaries, are instrumental in asymmetric synthesis.[1][2] Their primary application lies in their ability to direct the stereochemical outcome of reactions at a prochiral center. This is achieved by temporarily attaching the oxazolidin-2-one to a substrate, performing the desired stereoselective transformation, and subsequently cleaving the auxiliary to reveal the chiral product.

The efficacy of these auxiliaries stems from the conformational rigidity of the oxazolidinone ring and the steric influence of the substituent at the C4 position (and sometimes C5), which effectively shields one face of the enolate, directing incoming electrophiles to the opposite face. This high degree of facial selectivity is crucial for the construction of stereochemically complex molecules.

Beyond their role as transient chiral directors, the oxazolidin-2-one core is a key structural motif in several biologically active natural products and synthetic drugs.[3] Notable examples include the antibiotic Linezolid and the cytokine modulator (-)-Cytoxazone, where the oxazolidin-2-one ring is an integral part of the final pharmacophore.[4][5]

Case Study 1: Total Synthesis of (-)-Cytoxazone

(-)-Cytoxazone is a natural product isolated from Streptomyces species that exhibits cytokine-modulating activity.[6] Its synthesis provides a classic example of the application of a chiral oxazolidin-2-one framework to establish key stereocenters. A particularly efficient approach involves an asymmetric aldol reaction followed by a modified Curtius rearrangement to construct the 4,5-disubstituted oxazolidin-2-one core.[7]